Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride

CAS No.: 56108-08-8

Cat. No.: VC7808736

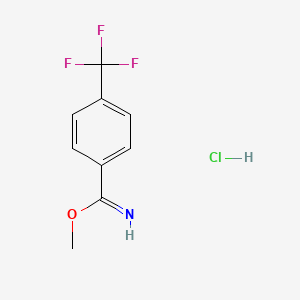

Molecular Formula: C9H9ClF3NO

Molecular Weight: 239.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56108-08-8 |

|---|---|

| Molecular Formula | C9H9ClF3NO |

| Molecular Weight | 239.62 g/mol |

| IUPAC Name | methyl 4-(trifluoromethyl)benzenecarboximidate;hydrochloride |

| Standard InChI | InChI=1S/C9H8F3NO.ClH/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12;/h2-5,13H,1H3;1H |

| Standard InChI Key | MFMDBNFHHBYKBY-UHFFFAOYSA-N |

| SMILES | COC(=N)C1=CC=C(C=C1)C(F)(F)F.Cl |

| Canonical SMILES | COC(=N)C1=CC=C(C=C1)C(F)(F)F.Cl |

Introduction

Physical and Chemical Properties

Methyl 4-(trifluoromethyl)benzimidate hydrochloride exhibits distinct physicochemical characteristics critical for its handling and application in synthetic workflows.

Structural Features

The compound’s structure comprises a benzimidate group () attached to a benzene ring substituted with a trifluoromethyl () group at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents . Key spectral data include:

-

NMR (CDCl): Signals at δ 7.95 (d, 2H), 7.39–7.46 (m, 2H), and 2.42 (q, 1H), confirming aromatic protons and methyl group interactions .

-

IR (KBr): Peaks at 3444 cm (N–H stretch) and 1635 cm (C=N stretch) .

-

MS (m/z): Molecular ion peak at 239.62, with fragmentation patterns consistent with the loss of HCl and trifluoromethyl groups .

Synthetic Methodologies

The synthesis of methyl 4-(trifluoromethyl)benzimidate hydrochloride involves multi-step routes emphasizing nitration, reduction, and imidate formation.

Nitration and Reduction Sequence

A patent (CN106316864A) outlines a scalable two-step process for analogous trifluoromethylated anilines :

-

Nitration: 2-Trifluoromethyl toluene is nitrated using HNO/HSO at 0–60°C to yield 4-nitro-2-trifluoromethyl toluene (94% yield).

-

Reduction: Catalytic hydrogenation with Pd/C in methanol under H (0.5 MPa, 50°C) reduces the nitro group to an amine, yielding 4-methyl-3-trifluoromethyl phenylamine (58–61% yield) .

Adapting this route, the intermediate aniline can be converted to the benzimidate via reaction with methyl orthoformate in the presence of HCl, followed by salt formation .

Direct Imidate Formation

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nitration-Reduction | 2-Trifluoromethyl toluene | HNO, Pd/C | 58–61 | >98 |

| Copper Catalysis | Methyl benzoate | Togni’s reagent, CuI | 70–81 | >95 |

Applications in Organic Synthesis

Methyl 4-(trifluoromethyl)benzimidate hydrochloride is a versatile building block in medicinal and materials chemistry.

Pharmaceutical Intermediates

The trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates. This compound serves as a precursor to:

-

Antiviral Agents: Incorporated into protease inhibitors targeting RNA viruses .

-

Kinase Inhibitors: Utilized in the synthesis of EGFR and JAK2 inhibitors, demonstrating nanomolar IC values .

Transition Metal-Catalyzed Reactions

In rhodium(III)-catalyzed C–H activation, the benzimidate directs ortho-functionalization of aldehydes, enabling efficient synthesis of phthalides (e.g., 3-substituted isobenzofuran-1-ones) with yields up to 85% . Similarly, palladium-catalyzed coupling reactions leverage its electron-deficient aryl group for Suzuki-Miyaura cross-couplings .

Radical Cascade Reactions

Recent advances employ the compound in photoredox-catalyzed radical cascades. For instance, visible-light-mediated cyclization with alkenes yields trifluoromethylated azoles, critical in agrochemical development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume